molecular formula C24H23N5O3S B2489079 2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872688-33-0

2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2489079
CAS RN: 872688-33-0
M. Wt: 461.54
InChI Key: GHZOYWWXSOKCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrimidinone derivatives, including those similar to the specified compound, involves multi-step chemical reactions, such as the condensation of dimethyl-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes or the reaction between pyrimidine-thiol with chloro-N-substituted phenylacetamide, showcasing the intricate process of synthesizing such compounds (Elmuradov et al., 2011); (Dhakhda et al., 2021).

Molecular Structure Analysis

The structural analysis of compounds akin to the one often involves X-ray diffraction and spectroscopic methods to elucidate their molecular geometry and confirm their structure. For instance, studies on similar pyrimidinone and pyrimidine derivatives have provided insights into their molecular conformations and crystal structures (Kataev et al., 2021); (Gurskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically highlight their reactivity and potential for forming diverse derivatives, useful in various applications. For example, the synthesis and characterization of pyrimidinone derivatives reveal their capability to undergo reactions forming novel structures with potential biological activities (Hossan et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. Research into similar compounds has detailed these aspects, aiding in their application and handling (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for comprehending the compound's potential interactions and transformations. Investigations into related compounds have explored these characteristics, providing a foundation for understanding the chemical behavior and potential uses of such molecules (Beck et al., 1976).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Pyrimidine derivatives, such as those synthesized from citrazinic acid and cyanothioacetamide, have demonstrated good antibacterial and antifungal activities. These compounds, developed through a series of chemical reactions including cyclization and methylation, exhibit potential as antimicrobial agents comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Another application is in the development of anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone, related to pyrimidine structures, were synthesized and found to inhibit cyclooxygenase enzymes effectively, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest the potential of pyrimidine derivatives in therapeutic applications, particularly in managing pain and inflammation.

Applications in Heterocyclic Chemistry

The synthesis and manipulation of pyrimidine derivatives also play a crucial role in heterocyclic chemistry, serving as building blocks for more complex heterocyclic systems. For instance, compounds like thiazolo[3,2-a]pyrimidinones are synthesized using doubly electrophilic building blocks, illustrating the utility of pyrimidine derivatives in creating diverse heterocyclic compounds with potential pharmaceutical applications (Janardhan et al., 2014).

Antioxidant Activity

Pyrimidine derivatives have also been explored for their antioxidant properties. For example, the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides has led to compounds with notable antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Dhakhda et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and its intended use. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could focus on exploring its potential uses, particularly in the field of medicinal chemistry. It could also involve studying its synthesis in more detail and investigating its mechanism of action .

properties

IUPAC Name

2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-15-10-12-16(13-11-15)20-25-21-19(23(31)29(4)24(32)28(21)3)22(26-20)33-14-18(30)27(2)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZOYWWXSOKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.